

Laboratory Preparation of Iretol: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Iretol (2-methoxybenzene-1,3,5-triol), a key intermediate in the biosynthesis of various natural isoflavones, is a valuable building block for synthetic chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of **Iretol**. The featured method is a selective O-methylation of phloroglucinol, offering a straightforward approach to this important phenolic compound. Included are protocols for synthesis and purification, quantitative data, and a diagram of the isoflavone biosynthesis pathway where **Iretol** plays a crucial role.

Introduction

Iretol, also known as 2,4,6-trihydroxyanisole or 2-methoxyphloroglucinol, is a naturally occurring phenolic compound. Its chemical structure, featuring a methoxy group on a phloroglucinol core, makes it an important precursor in the synthesis of bioactive isoflavones such as tectorigenin, irigenin, and caviunin.[1] The controlled laboratory synthesis of **Iretol** is therefore of significant interest for researchers in natural product synthesis, medicinal chemistry, and drug development.

The protocol detailed below describes a selective monomethylation of phloroglucinol. While various methods for the methylation of phenols exist, achieving selective monomethylation of a polyhydroxylated compound like phloroglucinol can be challenging. The use of specific



catalysts, such as H-Y zeolite with dimethyl carbonate, has been shown to favor monomethylation.[2][3]

Data Presentation

Table 1: Physicochemical Properties of Iretol

| Property | Value | |
|-------------------|--|--|
| IUPAC Name | 2-methoxybenzene-1,3,5-triol | |
| Synonyms | Iretol, 2,4,6-trihydroxyanisole, 2- Methoxyphloroglucinol | |
| CAS Number | 487-71-8 | |
| Molecular Formula | C7H8O4 | |
| Molecular Weight | 156.14 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate | |

Table 2: Summary of a Representative Synthesis of Iretol



| Parameter | Value | Reference |
|--------------------|---|-----------|
| Starting Material | Phloroglucinol | [2][3] |
| Methylating Agent | Dimethyl carbonate | [2][3] |
| Catalyst | H-Y zeolite | [2][3] |
| Typical Yield | Not explicitly stated for Iretol, but methodology is selective for monomethylation. | [2][3] |
| Purity | High purity achievable after chromatographic purification. | |
| Analytical Methods | HPLC, ¹ H NMR, ¹³ C NMR, Mass Spectrometry | _ |

Experimental Protocols

Protocol 1: Synthesis of Iretol via Selective O-Methylation of Phloroglucinol

This protocol is adapted from methodologies for the selective monomethylation of phloroglucinol.[2][3]

Materials:

- Phloroglucinol (anhydrous)
- Dimethyl carbonate (DMC)
- H-Y zeolite (acidic form, previously activated by heating)
- Anhydrous toluene (or another suitable high-boiling solvent)
- Methanol
- · Ethyl acetate



- Hexane
- Silica gel for column chromatography
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Rotary evaporator
- Chromatography column and accessories

Procedure:

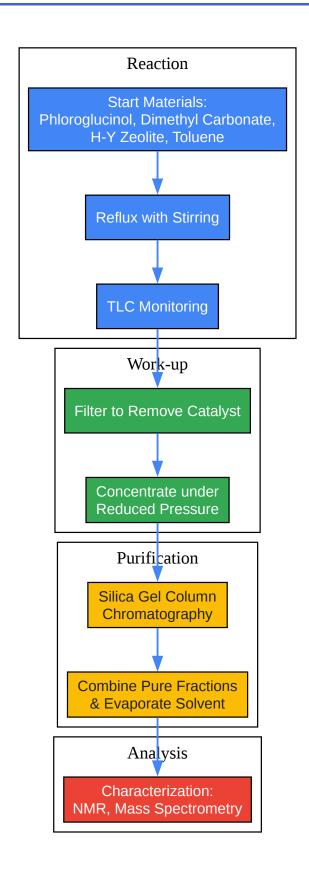
- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phloroglucinol (1 equivalent).
- Add activated H-Y zeolite (catalytic amount, e.g., 10-20% by weight of phloroglucinol).
- Add anhydrous toluene to the flask to create a slurry.
- Add dimethyl carbonate (1.1 to 1.5 equivalents) to the reaction mixture.
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent.
- Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction time can vary but is typically several hours.
- Work-up: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.
- Filter the reaction mixture to remove the H-Y zeolite catalyst. Wash the catalyst with a small amount of ethyl acetate.



- Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the solvent and excess dimethyl carbonate.
- Purification: Purify the crude product by silica gel column chromatography.
 - Prepare a silica gel column using a slurry of silica in hexane.
 - Dissolve the crude product in a minimal amount of ethyl acetate or methanol and load it onto the column.
 - Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).
 - Collect fractions and monitor by TLC to identify the fractions containing Iretol.
- Isolation and Characterization: Combine the pure fractions containing Iretol and evaporate
 the solvent under reduced pressure to yield the product as an off-white to light yellow solid.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations Logical Workflow for the Synthesis of Iretol





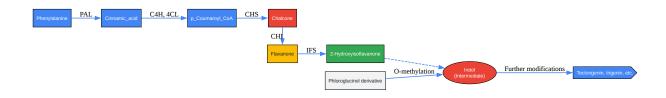
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Caption: Workflow for the laboratory synthesis of Iretol.



Signaling Pathway: Isoflavone Biosynthesis

Iretol is a key intermediate in the biosynthesis of isoflavones in plants. The pathway starts from the amino acid phenylalanine and proceeds through the general phenylpropanoid pathway to produce chalcones, which are then converted to isoflavones.



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Caption: Simplified isoflavone biosynthesis pathway highlighting the role of **Iretol**.

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